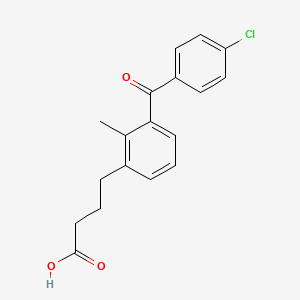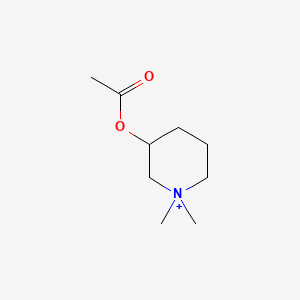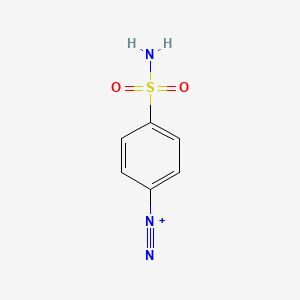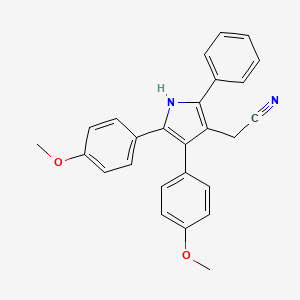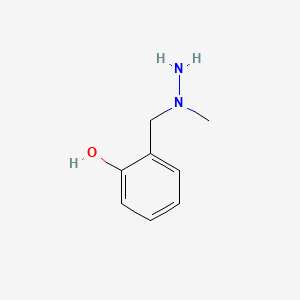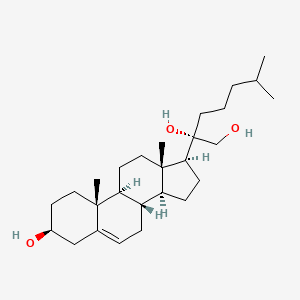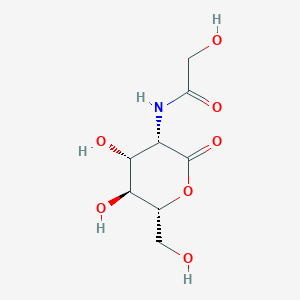
N-glycoloyl-D-mannosaminolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-glycoloyl-D-mannosaminolactone is a N-acyl-D-mannosaminolactone. It derives from a 2-amino-2-deoxy-D-mannonic acid.
Scientific Research Applications
Biochemical Engineering of Sialic Acid
N-glycoloyl-D-mannosaminolactone derivatives are used to metabolically engineer the N-acyl side chain of sialic acids, which are crucial for cell-cell recognition and interaction with pathogens. The modification of these side chains can alter cellular interactions with viruses, bacteria, and toxins. For instance, N-glycoloyl-D-mannosaminolactone derivatives have been metabolized to N-acyl-modified neuraminic acids in vitro and in vivo, which are incorporated into cell surface sialoglycoconjugates. This biochemical engineering has revealed important functions of the N-acyl side chain of sialic acids, such as its role in viral interactions with host cell receptors (Keppler et al., 2001).
Metabolic Glycoengineering Applications
Metabolic glycoengineering using N-glycoloyl-D-mannosaminolactone derivatives provides a way to modify cell surface glycosylation, which can impact cell behavior and interactions. For example, the incorporation of these derivatives into mesenchymal stromal cells (MSCs) has been shown to alter the N-glycan profile of the cells, increasing the expression of sialyl Lewis x (sLex) epitopes. sLex is known to target MSCs to bone marrow, which is beneficial for therapeutic applications. This demonstrates the potential of metabolic glycoengineering in modifying therapeutic cell properties for improved efficacy (Natunen et al., 2013).
Implications in Stem Cell Biology
The metabolic installation of thiols into sialic acid using derivatives of N-glycoloyl-D-mannosaminolactone has been shown to modulate adhesion and influence stem cell biology. In human embryoid body–derived stem cells, the introduction of thiols led to changes in β-catenin expression and cell morphology, indicating neuronal differentiation. This highlights the potential of using N-glycoloyl-D-mannosaminolactone derivatives to influence stem cell fate, which is crucial for regenerative medicine and tissue engineering (Sampathkumar et al., 2006).
properties
Product Name |
N-glycoloyl-D-mannosaminolactone |
|---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C8H13NO7/c10-1-3-6(13)7(14)5(8(15)16-3)9-4(12)2-11/h3,5-7,10-11,13-14H,1-2H2,(H,9,12)/t3-,5+,6-,7-/m1/s1 |
InChI Key |
HGKMWYVYIMDKCV-VYNVVFCLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)NC(=O)CO)O)O)O |
SMILES |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



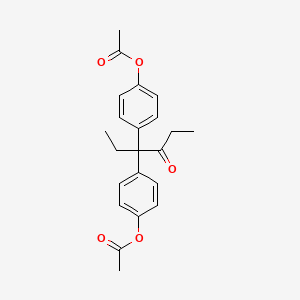
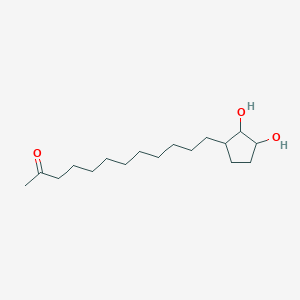
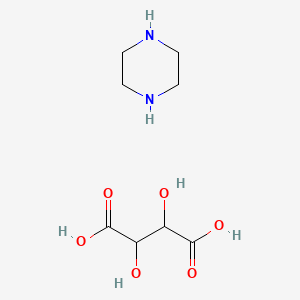

![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)

